2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol is a complex organic compound that features a furan ring substituted with a fluorophenyl group and an ethanolamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol typically involves multiple steps, starting from commercially available precursors. The final step involves the attachment of the ethanolamine moiety under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of a nitro group can yield an amine.
Wissenschaftliche Forschungsanwendungen
2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity
Wirkmechanismus
The mechanism of action of 2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanolamine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-({[5-(2-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol
- 2-{[2-({[5-(2-Bromophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol
Uniqueness
The presence of the fluorine atom in 2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its chloro- and bromo-substituted analogs .
Eigenschaften
Molekularformel |
C15H19FN2O2 |
---|---|
Molekulargewicht |
278.32g/mol |
IUPAC-Name |
2-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol |
InChI |
InChI=1S/C15H19FN2O2/c16-14-4-2-1-3-13(14)15-6-5-12(20-15)11-18-8-7-17-9-10-19/h1-6,17-19H,7-11H2 |
InChI-Schlüssel |
QWBXUONOSWNMMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNCCO)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNCCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.